molecular formula C13H20N2O2 B1268249 Tert-butyl 4-aminophenethylcarbamate CAS No. 94838-59-2

Tert-butyl 4-aminophenethylcarbamate

Cat. No. B1268249
CAS RN: 94838-59-2
M. Wt: 236.31 g/mol
InChI Key: HOPALBZGTWDOTL-UHFFFAOYSA-N
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Patent
US06458817B1

Procedure details

To a solution of N-(tert-butoxycarbonyl)-4-nitrophenethyl-2-amine from Example 2 (24.2 g, 96.7 mmol) in a mixture of ethanol (150 mL) and THF (50 mL) was added 5% Pd/C (4.0 g). This solution was placed on a Parr Hydrogenator under 40 psig of hydrogen gas and shaken for 5 hours. The reaction mixture was filtered and evaporated to leave a colorless oil. This oil was taken up into hot hexane/ethyl acetate and allowed to crystallized overnight. The solid was collected via vacuum filtration and placed under high vacuum for eight hours. 19.31 g of the title compound, as a white solid, was obtained.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]([CH2:8][CH2:9][NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:6][CH:5]=1)([O-])=O.[H][H].CCCCCC.C(OCC)(=O)C>C(O)C.C1COCC1.[Pd]>[NH2:1][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][CH2:9][NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:14])[CH3:15])=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCNC(OC(C)(C)C)=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
shaken for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a colorless oil
CUSTOM
Type
CUSTOM
Details
to crystallized overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected via vacuum filtration
WAIT
Type
WAIT
Details
placed under high vacuum for eight hours
Duration
8 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC=C(CCNC(OC(C)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.31 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.